molecular formula C12H14N4O3 B2609483 ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate CAS No. 2095410-36-7

ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate

Cat. No.: B2609483
CAS No.: 2095410-36-7
M. Wt: 262.269
InChI Key: QJIAYSLDUDEWAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features a pyrazole ring substituted with a formyl group and an ethyl ester, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-hydroxy-4-methylbenzaldehyde with ethyl methoxyacetate, methanethiol, and dimethylformamide. This reaction proceeds through acid catalysis and subsequent deprotection steps to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate involves its interaction with various molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity . These interactions can lead to various biological effects, including inhibition of enzyme activity and modulation of signaling pathways .

Comparison with Similar Compounds

Ethyl 2-[4-formyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetate can be compared with other pyrazole derivatives:

These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research and industry.

Properties

IUPAC Name

ethyl 2-[4-formyl-3-(1-methylpyrazol-4-yl)pyrazol-1-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O3/c1-3-19-11(18)7-16-6-10(8-17)12(14-16)9-4-13-15(2)5-9/h4-6,8H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJIAYSLDUDEWAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=C(C(=N1)C2=CN(N=C2)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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